

Application Notes and Protocols: ABBV-712 In Vivo Pharmacodynamics

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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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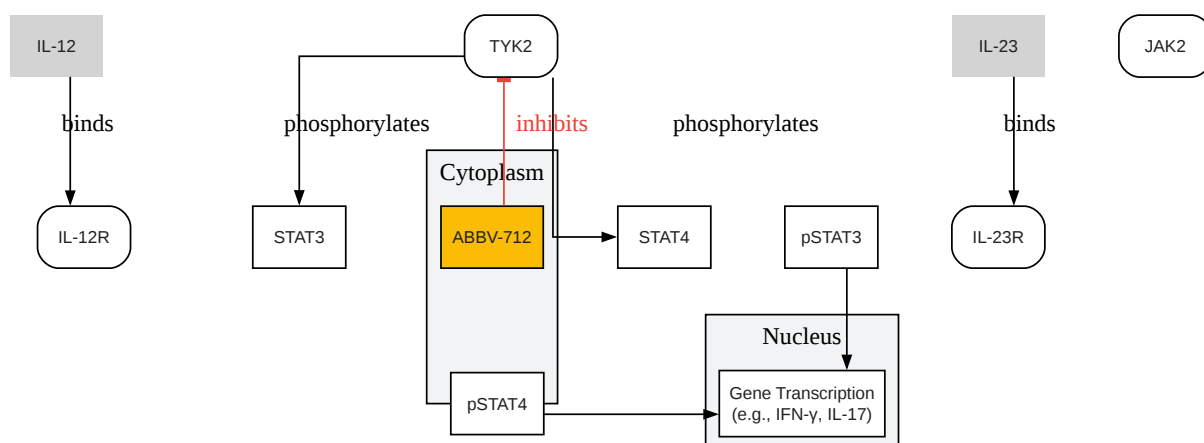
For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[2][3] Specifically, TYK2 regulates the signal transduction downstream of IL-12, IL-23, and Type I interferon receptors.[2][4] By inhibiting TYK2, **ABBV-712** aims to modulate the inflammatory responses driven by these cytokines. These application notes provide a summary of the in vivo pharmacodynamic effects of **ABBV-712** and detailed protocols for relevant experimental models.

Mechanism of Action: TYK2 Signaling Pathway

ABBV-712 selectively targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][5] This inhibition blocks the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23. The IL-12 pathway primarily signals through STAT4, while the IL-23 pathway is also dependent on TYK2-mediated signaling.



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Caption: Simplified signaling pathway of IL-12 and IL-23 via TYK2 and inhibition by **ABBV-712**.

In Vivo Pharmacodynamic Data

The in vivo pharmacodynamic activity of **ABBV-712** has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: Inhibition of IL-12/IL-18 Induced IFN-γ Production in Mice

ABBV-712 Dose (mg/kg)	Route of Administration	Inhibition of Serum IFN- γ (%)
30	Oral	77
100	Oral	84
300	Oral	95
600	Oral	99

Data from an IL-12/IL-18-induced IFN- γ mouse model.

[\[3\]](#)[\[4\]](#)

Table 2: Efficacy in a Mouse Model of IL-23-Induced Ear Dermatitis

ABBV-712 Dose (mg/kg)	Route of Administration	Reduction in Ear Thickness (%)	Time Point
100	Oral	61	Day 11

Data from a mouse model of ear dermatitis.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key in vivo pharmacodynamic experiments are provided below.

Protocol 1: IL-12/IL-18-Induced IFN- γ Production in Mice

Objective: To evaluate the in vivo inhibitory effect of **ABBV-712** on the IL-12/IL-18-induced production of IFN- γ in mice.

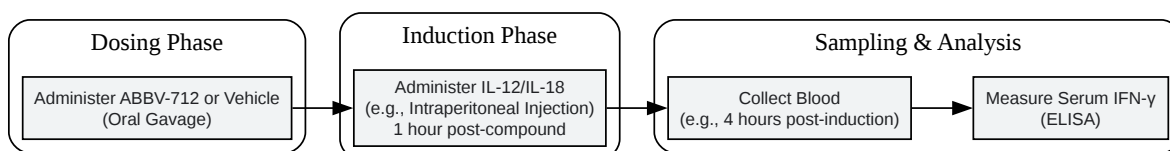
Materials:

- Female C57BL/6 mice

- **ABBV-712**

- Vehicle (e.g., 0.5% methylcellulose in water)
- Recombinant murine IL-12 and IL-18
- Phosphate-buffered saline (PBS)
- ELISA kit for murine IFN- γ
- Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

Experimental Workflow:



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Caption: Experimental workflow for the IL-12/IL-18-induced IFN- γ mouse model.

Procedure:

- Animal Acclimation: Acclimate female C57BL/6 mice for at least one week before the experiment.
- Compound Administration:
 - Prepare a formulation of **ABBV-712** in the selected vehicle at the desired concentrations (e.g., 30, 100, 300, and 600 mg/kg).
 - Administer a single oral dose of **ABBV-712** or vehicle to the respective groups of mice.
- Induction of IFN- γ Production:

- One hour after compound administration, inject a combination of recombinant murine IL-12 and IL-18 intraperitoneally to induce IFN- γ production.
- Blood Collection:
 - Four hours after the IL-12/IL-18 injection, collect blood samples from the mice.
- Sample Processing and Analysis:
 - Allow the blood to clot and then centrifuge to separate the serum.
 - Measure the concentration of IFN- γ in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of IFN- γ production for each dose of **ABBV-712** relative to the vehicle-treated control group.

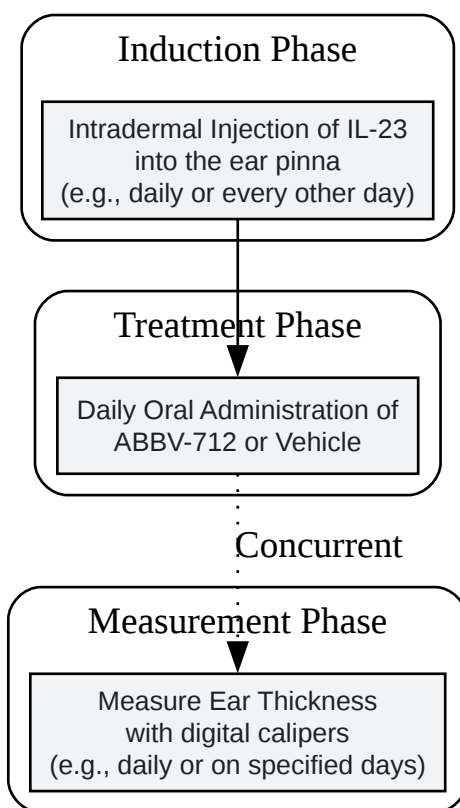
Protocol 2: IL-23-Induced Ear Dermatitis in Mice

Objective: To assess the efficacy of **ABBV-712** in a mouse model of IL-23-induced skin inflammation.

Materials:

- Female C57BL/6 mice
- **ABBV-712**
- Vehicle
- Recombinant murine IL-23
- Phosphate-buffered saline (PBS)
- Digital calipers

Experimental Workflow:



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Caption: Workflow for the IL-23-induced ear dermatitis mouse model.

Procedure:

- Animal Acclimation: Acclimate female C57BL/6 mice for at least one week prior to the study.
- Baseline Measurement: Before the start of the experiment, measure the baseline thickness of the ear pinna for all mice using digital calipers.
- Induction of Dermatitis:
 - Administer intradermal injections of recombinant murine IL-23 into the ear pinna of the mice. This is typically done daily or every other day for a specified period (e.g., up to 11 days).
- Compound Administration:

- Beginning on the first day of IL-23 injections, administer **ABBV-712** (e.g., 100 mg/kg) or vehicle orally to the respective treatment groups once or twice daily.
- Monitoring Ear Thickness:
 - Measure the thickness of the IL-23-injected ear at regular intervals throughout the study, with a final measurement on day 11.
- Data Analysis:
 - Calculate the change in ear thickness from baseline for each mouse.
 - Determine the percentage reduction in ear swelling in the **ABBV-712**-treated group compared to the vehicle-treated group.

Off-Target Pharmacodynamics

In studies with rats, **ABBV-712** was observed to cause a decrease in mean arterial pressure and an increase in heart rate.[4] These hemodynamic effects were linked to off-target-driven acute vasodilation and were preventable by pre-dosing with the beta-blocker atenolol.[4] Further investigation revealed that this was a compound-related effect on vascular relaxation and not related to direct cytotoxicity on cardiomyocytes.[4] Importantly, similar hemodynamic responses in both wild-type and TYK2 knockout mice administered **ABBV-712** suggest that this is an off-target effect unrelated to TYK2 inhibition.[4]

Conclusion

ABBV-712 demonstrates potent and dose-dependent in vivo pharmacodynamic activity in mouse models of inflammation. It effectively inhibits the IL-12/IL-23 signaling pathways, as evidenced by the reduction of downstream markers like IFN- γ and the amelioration of IL-23-induced skin inflammation. These findings support the therapeutic potential of selective TYK2 inhibition for the treatment of autoimmune and inflammatory diseases. The off-target cardiovascular effects observed in rats highlight the importance of careful safety and toxicity evaluations in preclinical and clinical development.

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